Silver hexafluorophosphate

Descripción general

Descripción

Silver hexafluorophosphate is a catalyst used for various reactions such as sulfimidation, hydrogenation of aldehydes to alcohols, and hydroacyloxylation of alkynes with carboxylic acids .

Synthesis Analysis

Silver hexafluorophosphate can be prepared by a metathetic reaction between the respective ammonium salts and silver nitrate in an acetonitrile medium .Chemical Reactions Analysis

Silver hexafluorophosphate is commonly used to replace halide ligands with the weakly coordinating hexafluorophosphate anion. The abstraction of the halide is driven by the precipitation of the appropriate silver halide . It can also act as an oxidant, forming silver metal as a by-product .Physical And Chemical Properties Analysis

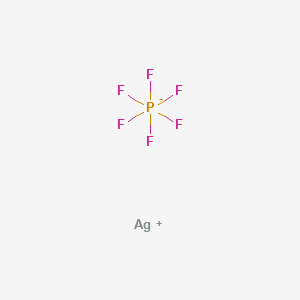

Silver hexafluorophosphate is an off-white powder with a melting point of 102°C . It is soluble in organic solvents . Its chemical formula is AgPF6 and it has a molecular weight of 252.83 g/mol .Aplicaciones Científicas De Investigación

Reagent in Inorganic and Organometallic Chemistry

Silver hexafluorophosphate is frequently used as a reagent in inorganic and organometallic chemistry due to its ability to replace halide ligands with the weakly coordinating hexafluorophosphate anion. This ligand exchange is often utilized to increase the reactivity of metal centers in catalysis or to stabilize reactive intermediates .

Oxidant for Silver Metal Formation

It serves as an effective oxidant that facilitates the formation of silver metal. This property is particularly useful in the synthesis of novel materials where silver plays a crucial role .

Engineering Novel Materials

Researchers use Silver hexafluorophosphate in the engineering of novel materials, leveraging its reactivity and coordination properties to create advanced materials with desired characteristics .

Supramolecular Ag(I) Complexes

The compound is instrumental in the preparation of supramolecular Ag(I) complexes, which are structures formed from the self-assembly of molecules held together by non-covalent bonds. These complexes have potential applications in various fields, including molecular recognition and catalysis .

Development of New Catalysts

Silver hexafluorophosphate is used in developing new catalyst systems, particularly for reactions requiring high selectivity and efficiency, such as the stereoselective addition of alcohols to alkynes .

Synthesis of Unsymmetrical Sulfides and Vinyl Fluorides

As an acidic catalyst, it facilitates the synthesis of unsymmetrical sulfides and vinyl fluorides, compounds that are significant in pharmaceuticals and agrochemicals .

Safety and Hazards

Mecanismo De Acción

Target of Action

Silver hexafluorophosphate is a commonly encountered reagent in inorganic and organometallic chemistry . It primarily targets halide ligands, replacing them with the weakly coordinating hexafluorophosphate anion . This replacement of halide ligands is a key role of Silver hexafluorophosphate in various chemical reactions .

Mode of Action

The interaction of Silver hexafluorophosphate with its targets involves the abstraction of the halide, driven by the precipitation of the appropriate silver halide . For example, it can be used in the preparation of acetonitrile complexes from a metal bromide . Additionally, Silver hexafluorophosphate can act as an oxidant, forming silver metal as a by-product .

Biochemical Pathways

Silver hexafluorophosphate affects the biochemical pathways involving halide ligands. By replacing these ligands with the hexafluorophosphate anion, it alters the course of the reaction . The downstream effects of this alteration depend on the specific reaction and the compounds involved.

Pharmacokinetics

It is known to be soluble in organic solvents , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of Silver hexafluorophosphate’s action are largely dependent on the specific reaction in which it is used. For instance, in the oxidation of ferrocene in dichloromethane solution, Silver hexafluorophosphate acts as an oxidant, resulting in the formation of ferrocenium hexafluorophosphate and silver metal .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Silver hexafluorophosphate. For example, its solubility in organic solvents suggests that the choice of solvent can impact its effectiveness. Additionally, it is known to be a combustible and corrosive hazardous material , indicating that safety precautions must be taken when handling it

Propiedades

IUPAC Name |

silver;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.F6P/c;1-7(2,3,4,5)6/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQBROMTFBBDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgPF6, AgF6P | |

| Record name | silver hexafluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_hexafluorophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885326 | |

| Record name | Silver hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.832 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver hexafluorophosphate | |

CAS RN |

26042-63-7 | |

| Record name | Silver hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26042-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate(1-), hexafluoro-, silver(1+) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026042637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate(1-), hexafluoro-, silver(1+) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver (I) hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of Silver Hexafluorophosphate?

A1: Silver Hexafluorophosphate has the molecular formula AgPF6 and a molecular weight of 252.89 g/mol. []

Q2: What is the crystal structure of Silver Hexafluorophosphate?

A2: While Silver Hexafluorophosphate itself doesn't have a defined crystal structure, it often forms complexes that do. For example, Tetrakis(triphenylphosphine)silver hexafluorophosphate crystallizes in the trigonal R3 space group. []

Q3: How is Silver Hexafluorophosphate used in organic synthesis?

A3: Silver Hexafluorophosphate is a versatile reagent in organic synthesis. It acts as a Lewis acid catalyst in various reactions, including:

- Hydroamination: It catalyzes the intramolecular hydroamination of N-allylic,N'-aryl ureas to form imidazolidin-2-ones. []

- Cationic Polymerization: It serves as a co-initiator with fullerenes for the cationic polymerization of various monomers like cyclohexene oxide and vinyl ethers under visible light. []

- Fluorination: It promotes the fluorination of vinyl stannanes with xenon difluoride. []

- Aza-Annulative π-Extension: It facilitates the coupling of arenes and imidoyl chlorides, leading to the synthesis of nitrogen-containing polycyclic aromatic compounds. []

Q4: How does Silver Hexafluorophosphate contribute to battery technology?

A4: Studies have shown that adding Silver Hexafluorophosphate to propylene carbonate-based electrolytes in lithium-ion batteries can enhance their performance. []

Q5: How does Silver Hexafluorophosphate interact with propylene carbonate in lithium-ion batteries?

A5: During the initial charge/discharge cycle, Silver Hexafluorophosphate is reduced at a higher potential (2.15 V vs. Li/Li+) than the propylene carbonate co-intercalation potential (0.75 V vs. Li/Li+). This reduction forms a protective film on the mesocarbon microbead surface, inhibiting the undesirable co-intercalation and decomposition of propylene carbonate. []

Q6: What are the advantages of using Silver Hexafluorophosphate as an additive in lithium-ion batteries?

A6: Adding Silver Hexafluorophosphate to propylene carbonate-based electrolytes leads to improved reversible capacity and prolonged cycle life in lithium-ion batteries. The benefits become more pronounced with higher Silver Hexafluorophosphate concentrations (above 5 wt %). []

Q7: How does Silver Hexafluorophosphate facilitate the synthesis of specific manganese complexes?

A7: Silver Hexafluorophosphate reacts with specific manganese bromide complexes to yield cationic manganese complexes. For instance, it converts fac-[(P,SPh-P,P’)Mn(CO)3Br] to the q3-tripodal manganese complex [(P2SPhP,P’,S)Mn(CO)3]PF6. []

Q8: What role does Silver Hexafluorophosphate play in the synthesis of gold(I)-silver(I) heterometallic complexes?

A8: Silver Hexafluorophosphate reacts with gold carbene metalloligands containing free amino groups to produce various gold(I)-silver(I) heterometallic complexes. These complexes exhibit fascinating luminescent properties, with colors ranging from blue to green, depending on the specific structure and arrangement of gold and silver ions. []

Q9: How is Silver Hexafluorophosphate used in the preparation of salts of µ-halogeno-bis[(π-cyclopentadienyl)dicarbonyliron(II)] cations?

A9: Silver Hexafluorophosphate offers a direct route to synthesize the [(π-C5H5)Fe(CO)2]2X+PF6– salts by reacting with the corresponding (π-C5H5)Fe(CO)2X complexes (where X can be Cl, Br, or I). []

Q10: How is Silver Hexafluorophosphate used to study olefin rotation in organometallic complexes?

A10: Silver Hexafluorophosphate is used in the synthesis of complexes like [Os(CO)NO(C2H4)(PPh3)2][PF6], where the ethylene ligand exhibits rotation. Variable temperature 13C NMR studies on this complex provide evidence that the ethylene rotation occurs via the metal–olefin bond. []

Q11: How does Silver Hexafluorophosphate impact the synthesis and properties of silver(I) coordination polymers?

A11: Silver Hexafluorophosphate plays a crucial role in assembling silver(I) coordination polymers by interacting with heteroditopic ureidopyridine ligands. These ligands offer flexibility due to conformational rotation around the central urea moiety. The silver(I) cation coordinates with two pyridine moieties, while the hexafluorophosphate anion interacts with the urea moiety through hydrogen bonding. This controlled assembly leads to the formation of discrete complexes with restricted rotation, influencing the overall structure and properties of the resulting coordination polymers. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.